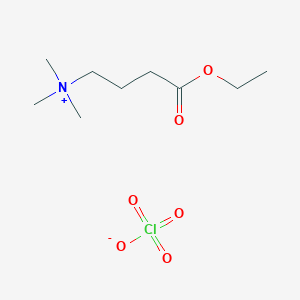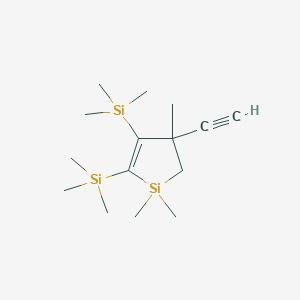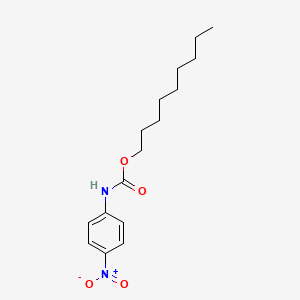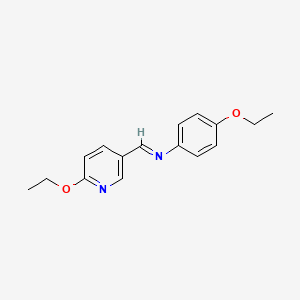
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate is a quaternary ammonium compound with a unique structure that includes an ethoxy group, a trimethylammonium group, and a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate typically involves the reaction of 4-oxobutanoic acid with trimethylamine and ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then quaternized with perchloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-N,N,N-trimethyl-4-oxo-1-butanaminium: Similar structure but with a methoxy group instead of an ethoxy group.
N,N,N-trimethyl-N-(4-oxopentyl)ammonium: Similar quaternary ammonium structure but with a different alkyl chain length.
4-trimethylammoniobutanal: Similar structure but lacks the ethoxy group.
Uniqueness
4-Ethoxy-N,N,N-trimethyl-4-oxobutan-1-aminium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
90256-81-8 |
|---|---|
Molekularformel |
C9H20ClNO6 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
(4-ethoxy-4-oxobutyl)-trimethylazanium;perchlorate |
InChI |
InChI=1S/C9H20NO2.ClHO4/c1-5-12-9(11)7-6-8-10(2,3)4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YXGXFDVEDKWTCI-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)



![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)

